4-(Pyrimidin-2-yl)oxan-4-amine
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Overview
Description
4-(Pyrimidin-2-yl)oxan-4-amine is a chemical compound with the molecular formula C9H13N3O. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 4-(Pyrimidin-2-yl)oxan-4-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
It is known that the compound acts as an inhibitor of plk4 . Inhibitors typically work by binding to their target and preventing it from functioning normally. In this case, this compound likely binds to PLK4 and inhibits its activity, thereby disrupting centriole duplication and potentially slowing the growth of cancer cells.
Biochemical Pathways
The biochemical pathways affected by this compound are related to centriole duplication, a process crucial for maintaining genome integrity . By inhibiting PLK4, the compound disrupts this process, which could lead to cell cycle arrest and apoptosis in cancer cells .
Pharmacokinetics
The compound 8h, a derivative of this compound, has been shown to exhibit good plasma stability (t1/2 > 289.1 min) and liver microsomal stability (t1/2 > 145 min), indicating a favorable pharmacokinetic profile . These properties suggest that the compound could have good bioavailability, although further studies would be needed to confirm this.
Result of Action
The result of the action of this compound is the inhibition of PLK4 activity, which can lead to disruption of centriole duplication . This can potentially slow the growth of cancer cells and induce cell death . The compound 8h, a derivative of this compound, has shown excellent antiproliferative activity against breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yl)oxan-4-amine typically involves the reaction of pyrimidine derivatives with oxan-4-amine under specific conditions. One common method involves the use of a Suzuki−Miyaura cross-coupling reaction, where 2,4-dichloro-5-methylpyrimidine undergoes regioselective coupling with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the use of continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-yl)oxan-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-(Pyrimidin-2-yl)oxan-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: A derivative with similar structural features but different biological activities.
2-(4-Sulfamoylphenyl)pyrimidine: Known for its anti-inflammatory properties.
2-(4-Methylsulfonylphenyl)pyrimidine: Another pyrimidine derivative with COX-2 inhibitory activity
Uniqueness
4-(Pyrimidin-2-yl)oxan-4-amine is unique due to its specific structural configuration, which allows it to interact with different molecular targets compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-pyrimidin-2-yloxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-9(2-6-13-7-3-9)8-11-4-1-5-12-8/h1,4-5H,2-3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYYVAWUQWDJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1866002-29-0 |
Source
|
Record name | 4-(pyrimidin-2-yl)oxan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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